molecular formula C22H41N5O2 B14271179 N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide CAS No. 139610-48-3

N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide

Cat. No.: B14271179
CAS No.: 139610-48-3
M. Wt: 407.6 g/mol
InChI Key: GKXPLBHQIZZBHD-UHFFFAOYSA-N
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Description

N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide: , also known by its chemical formula C₂₂H₄₁N₅O₂ , is a synthetic compound with interesting properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production methods involve large-scale synthesis using optimized conditions.
  • Precursor chemicals are sourced, and the reactions are scaled up for efficiency.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substitution reactions can occur at the butylphenoxy group or the acetamide moiety.

    Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), acid chlorides (for substitution), and base (for deprotonation).

    Major Products: Oxidized derivatives, substituted analogs, and acetylated forms.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry studies due to its macrocyclic structure.

    Biology: Investigated for potential biological activities, such as enzyme inhibition or metal binding.

    Medicine: Research into its pharmacological properties, including potential drug candidates.

    Industry: Applications in catalysis, materials science, and supramolecular chemistry.

Mechanism of Action

    Molecular Targets: Interaction with metal ions (e.g., copper, zinc) due to its tetraazamacrocyclic structure.

    Pathways: Modulation of metal-dependent enzymes or receptors.

Comparison with Similar Compounds

    Unique Features: The combination of the butylphenoxy group and the tetraazamacrocyclic backbone sets it apart.

    Similar Compounds: Other tetraazamacrocycles, such as cyclam and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Remember that this compound’s properties and applications continue to be explored, making it an exciting area of research

Properties

CAS No.

139610-48-3

Molecular Formula

C22H41N5O2

Molecular Weight

407.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(4-butylphenoxy)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]acetamide

InChI

InChI=1S/C22H41N5O2/c1-3-4-5-21-6-8-22(9-7-21)29-19-18-26-15-14-24-11-10-23-12-13-25-16-17-27-20(2)28/h6-9,23-26H,3-5,10-19H2,1-2H3,(H,27,28)

InChI Key

GKXPLBHQIZZBHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OCCNCCNCCNCCNCCNC(=O)C

Origin of Product

United States

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